3-Ethyl-3-methylpentane

Catalog No.
S793493
CAS No.
1067-08-9
M.F
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-methylpentane

Using common C8 isomers like n-octane or isooctane for petrochemical analysis introduces errors in retention indices and thermodynamic properties. 3-Ethyl-3-methylpentane (CAS 1067-08-9) resolves this with:

  • Unique Kovats RI 770 for GC-MS calibration.
  • RON 80.8 ensures accurate knock-resistance modeling.
  • ΔfH°gas -215.0 kJ/mol benchmarks DFT steric strain.

Supplied as a high-purity analytical standard, ready for global shipment.

CAS Number

1067-08-9

Product Name

3-Ethyl-3-methylpentane

IUPAC Name

3-ethyl-3-methylpentane

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3

InChI Key

GIEZWIDCIFCQPS-UHFFFAOYSA-N

SMILES

CCC(C)(CC)CC

Canonical SMILES

CCC(C)(CC)CC

The exact mass of the compound 3-Ethyl-3-methylpentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73956. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Ethyl-3-methylpentane, 3-Methyl-3-ethylpentane, Pentane, 3-ethyl-3-methyl-

Purity

≥99% (GC)

Package Size

5 g, 25 g, 5 ml, 25 ml

3-Ethyl-3-methylpentane is a highly branched, sterically hindered C8H18 alkane isomer utilized primarily as a specialized analytical standard, thermodynamic reference material, and non-polar solvent in petrochemical research. Featuring a geminal ethyl and methyl group at the C3 position, this compound exhibits a boiling point of 118 °C and a liquid density of 0.726 g/mL [1]. In procurement contexts, it is prioritized by laboratories requiring precise structural isomers for gas chromatography-mass spectrometry (GC-MS) calibration, Quantitative Structure-Property Relationship (QSPR) modeling of fuel knock resistance, and empirical validation of computational thermodynamic models [2].

Research Fit

Identity

Isomer-specific C8 branched alkane for analytical and synthetic workflows

Specification

High-purity analytical grades available with documented NIST thermophysical references

Method Fit

Supports GC retention index calibration, VUV fingerprinting, and process simulation inputs

Substituting 3-Ethyl-3-methylpentane with more common C8 isomers, such as n-octane or isooctane (2,2,4-trimethylpentane), fundamentally compromises analytical and thermodynamic workflows. In chromatographic applications, the unique steric bulk of the C3-geminal substitution shifts its Kovats Retention Index significantly away from linear or terminally branched analogs, meaning generic substitutes cannot accurately calibrate retention time libraries for complex petrochemical mixtures[1]. Furthermore, its specific Research Octane Number (RON) and gas-phase enthalpy of formation occupy a distinct intermediate thermodynamic space; replacing it with isooctane skews anti-knock predictive models and invalidates structure-activity correlations in advanced fuel formulation research [2].

Substitution Risk

!

Boiling Point Shift

Branching differences may alter boiling point by over 15 °C vs. common isomers, changing evaporation profiles and distillation behavior.

!

Chromatographic Mismatch

Retention index differs by 17–47 units from n-octane and trimethylpentanes; direct substitution can invalidate established elution windows and peak assignments.

!

Spectroscopic Non-Equivalence

Unique VUV spectrum distinguishes 3-ethyl-3-methylpentane from all other C8 isomers; a generic isomer standard may yield misidentification in complex fuel or environmental matrices.

Chromatographic Processability: Distinct Kovats Retention Index

In high-resolution gas chromatography using 100% dimethylpolysiloxane columns, 3-Ethyl-3-methylpentane demonstrates a specific Kovats Retention Index (KI) of 770, cleanly separating it from other octane isomers[1].

Evidence DimensionKovats Retention Index (100% Dimethylpolysiloxane)
Target Compound DataKI = 770
Comparator Or Baselinen-Octane (KI = 800) and 3-Methylheptane (KI = 775)
Quantified Difference30-unit index shift vs. linear baseline; 5-unit shift vs. structurally similar 3-Methylheptane.
ConditionsIsothermal or linear temperature programmed GC on non-polar stationary phases.

Procuring this exact isomer is mandatory for calibrating GC-MS libraries to accurately identify trace branched alkanes in aviation fuels and petrochemical distillates.

Boiling Point vs. Key Isomers
Reported comparison
118.2 °C (target) vs. 99.2 °C (isooctane), 125.7 °C (n-octane)
Intermediate branching yields a boiling point distinct by 7–19 °C from common C8 isomers, directly affecting vapor-liquid equilibrium and solvent selection.
Atmospheric pressure; predictive model validated against experimental data.

Application Performance: Intermediate Research Octane Number (RON)

The specific branching architecture of 3-Ethyl-3-methylpentane yields a Research Octane Number (RON) of 80.8, providing a crucial intermediate data point for assessing the knock resistance of sterically hindered hydrocarbons [1].

Evidence DimensionResearch Octane Number (RON)
Target Compound Data80.8
Comparator Or BaselineIsooctane (RON = 100) and n-Octane (RON < 0)
Quantified Difference19.2 RON units lower than the isooctane standard, yet significantly more knock-resistant than linear n-octane.
ConditionsStandardized test engine under mild driving simulation conditions.

Enables fuel researchers and QSPR modelers to accurately map the non-linear relationship between central carbon branching and autoignition resistance.

VUV Spectral Uniqueness
Head-to-head
Unique VUV spectrum among all 18 C8 isomers; identification limit <0.40% by mass (GC×GC-VUV)
Enables unambiguous qualitative and semi‑quantitative analysis in complex hydrocarbon mixtures, supporting fuel fingerprinting and environmental forensics.
Residual comparison approach; validated in both controlled and real fuel matrices.

Thermal Behavior & Handling: Boiling Point and Density Differentials

The compact, spherical molecular geometry of 3-Ethyl-3-methylpentane reduces intermolecular van der Waals forces compared to linear chains, resulting in a depressed boiling point of 118 °C but an increased liquid packing density of 0.726 g/mL[1].

Evidence DimensionBoiling Point and Liquid Density
Target Compound DataBP = 118 °C; Density = 0.726 g/mL
Comparator Or Baselinen-Octane (BP = 125.6 °C; Density = 0.703 g/mL)
Quantified Difference7.6 °C lower boiling point and 0.023 g/mL higher density than the linear isomer.
ConditionsStandard atmospheric pressure (760 mmHg) and 20 °C.

Critical for chemical engineers designing fractional distillation processes, as the inverted density-to-volatility relationship dictates specific separation parameters.

Kovats Retention Index
Cross-study comparable
RI 783 (squalane, 100 °C); Δ −17 vs. n-octane, +47 vs. isooctane
Mid‑range elution characteristic supports GC method development and peak identification; substitution with a different isomer shifts retention time windows and may require revalidation.
NIST reference data; isothermal conditions with helium carrier gas.

Precursor Suitability: Gas-Phase Enthalpy of Formation

Experimental and Density Functional Theory (DFT) evaluations establish the gas-phase standard enthalpy of formation (ΔfH°g,298) for 3-Ethyl-3-methylpentane at -215.0 kJ/mol, reflecting the thermodynamic impact of its unique steric strain [1].

Evidence DimensionGas-Phase Standard Enthalpy of Formation (ΔfH°g,298)
Target Compound Data-215.0 kJ/mol
Comparator Or Baseline2,2,4-Trimethylpentane (-224.6 kJ/mol)
Quantified Difference9.6 kJ/mol less thermodynamically stable than the highly branched isooctane standard.
ConditionsStandard conditions (298.15 K, 1 atm) evaluated via composite DFT/group-equivalent approaches.

Provides a rigorous empirical benchmark for computational chemists validating thermodynamic algorithms against sterically hindered, non-symmetric branched alkanes.

Enthalpy of Vaporization
Reference data
32.8 kJ/mol at 25 °C; +2.0 kJ/mol vs. isooctane, −8.7 kJ/mol vs. n-octane
Intermediate branching enthalpy directly influences process heat load calculations; an incorrect isomer ΔvapH can introduce up to 27% error in energy balance estimations.
NIST thermophysical property correlation; saturation pressure near 298 K.

Petrochemical GC-MS Calibration Workflows

Due to its precise Kovats Retention Index of 770, this compound is procured as an external analytical standard to map and identify complex, highly branched aliphatic fractions in downstream petroleum refining and aviation fuel analysis .

Quantitative Structure-Property Relationship (QSPR) Modeling

Its specific Research Octane Number (RON) of 80.8 makes it an essential training-set compound for developing predictive topological models that correlate hydrocarbon branching with engine knock resistance [1].

Validation of Computational Thermodynamic Models

With a well-defined gas-phase enthalpy of formation (-215.0 kJ/mol), it serves as a critical empirical benchmark for validating Density Functional Theory (DFT) calculations concerning the steric strain and stability of asymmetric branched alkanes[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC Retention Index Calibration
Documented Kovats RI on squalane
RI alignment across laboratories and method transfer reproducibility
VUV Fuel Fingerprinting
Unique VUV spectral signature among all C8 isomers
Spectral identity confirmation at low mass concentrations in complex matrices
Process Simulation & Engineering
Verified thermophysical parameters (bp, ΔvapH)
Energy balance model accuracy and equipment sizing consistency
Controlled Volatility Synthesis Solvent
Specific boiling point distinct from common C8 solvents
Evaporation profile reproducibility for temperature-sensitive crystallization

XLogP3

4.1

Boiling Point

118.2 °C

Melting Point

-90.9 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

23.00 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

1067-08-9

Wikipedia

3-ethyl-3-methylpentane

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